molecular formula C8H10O2 B1293792 4-Ethoxyphenol CAS No. 622-62-8

4-Ethoxyphenol

Cat. No.: B1293792
CAS No.: 622-62-8
M. Wt: 138.16 g/mol
InChI Key: LKVFCSWBKOVHAH-UHFFFAOYSA-N
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Description

4-Ethoxyphenol, also known as p-ethoxyphenol or hydroquinone monoethyl ether, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, where the hydroxyl group is substituted with an ethoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxyphenol can be synthesized through the ethylation of hydroquinone. This process involves the reaction of hydroquinone with diethyl sulfate in a weak aqueous alkaline solution . The reaction conditions typically include controlled temperature and pH to ensure the selective monoethylation of hydroquinone.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Enzymatic Studies

4-Ethoxyphenol has been extensively utilized as a substrate in enzymatic studies, particularly for evaluating the kinetic constants of mushroom tyrosinase. Tyrosinase is an enzyme involved in the oxidation of phenolic compounds and is crucial in various biological processes, including melanin biosynthesis.

Case Study: Kinetic Characterization of Mushroom Tyrosinase

  • Objective: To determine the substrate specificity and mechanism of action of mushroom tyrosinase.
  • Findings: The study indicated that this compound serves as an effective substrate for measuring monophenolase activity. The kinetic parameters were established, providing insights into the enzyme's efficiency and reaction mechanisms .

Synthesis of Liquid Crystals

This compound is also employed as an intermediate in the synthesis of liquid crystals. These materials are essential in the production of display technologies, such as LCDs (liquid crystal displays).

Application in Liquid Crystal Formulations

  • Role: It acts as a precursor for creating various liquid crystal compounds that exhibit unique optical properties.
  • Significance: The incorporation of this compound enhances the thermal stability and electro-optical performance of liquid crystal formulations .

Therapeutic Applications

Emerging research suggests that this compound may have potential therapeutic uses, particularly in dermatology.

Case Study: Treatment of Melasma

Chemical Reactions and Dehalogenation Processes

In synthetic organic chemistry, this compound has been investigated for its role in dehalogenation reactions.

Microperoxidase-Catalyzed Reactions

  • Research Insight: this compound is a significant product formed during hydrogen peroxide-driven microperoxidase-catalyzed dehalogenation of halophenols.
  • Key Findings:
    • The conversion rates highlight its utility in organic synthesis where halogenated compounds are transformed into less toxic derivatives .

Safety and Handling Considerations

While this compound has valuable applications, it is essential to consider safety protocols due to its irritant properties.

PropertyDescription
Hazard ClassificationEye irritant (Category 2), Skin irritant (Category 2)
Safety PrecautionsUse protective equipment such as gloves and goggles when handling .

Mechanism of Action

The mechanism of action of 4-ethoxyphenol involves its interaction with specific molecular targets and pathways:

Biological Activity

4-Ethoxyphenol, a phenolic compound, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential applications in medicine and industry.

This compound (C_10H_14O) is an ethyl ether derivative of phenol. It can be synthesized through various methods, including the oxidation of anisole or through chemical reactions involving phenolic compounds. The synthesis typically yields high purity levels, which are crucial for its biological applications .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. The radical-scavenging activity of phenolic compounds like this compound is often assessed using assays that measure their ability to inhibit lipid peroxidation and low-density lipoprotein oxidation .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound50Free radical scavenging
BHA30Lipid peroxidation inhibition
BHT45Free radical scavenging

2. Anti-inflammatory Effects

Recent studies indicate that this compound can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and COX-2 in stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Study: Inhibition of COX-2 Expression

In a study involving RAW264.7 cells treated with lipopolysaccharides (LPS), this compound significantly reduced COX-2 expression levels compared to untreated controls. This effect was dose-dependent, indicating its potential therapeutic use in inflammatory conditions.

Table 2: Effects on Inflammatory Markers

TreatmentCOX-2 Expression (Relative Units)
Control100
LPS200
LPS + this compound (50 µM)120

3. Cytotoxicity and Apoptosis Induction

The cytotoxic effects of this compound have been investigated in various cancer cell lines. It has been reported to induce apoptosis in melanoma cells by activating caspase pathways and increasing reactive oxygen species (ROS) production .

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
Melanoma25Apoptosis induction
Breast Cancer40ROS generation
Colon Cancer35Caspase activation

The biological activity of this compound is attributed to its ability to interact with cellular pathways:

  • Antioxidant Mechanism : By donating electrons, it neutralizes free radicals and prevents oxidative damage.
  • Anti-inflammatory Pathway : It inhibits key enzymes involved in inflammation, reducing the production of inflammatory mediators.
  • Apoptotic Pathway : It triggers intrinsic apoptotic pathways leading to cell death in cancerous cells.

Q & A

Q. Basic: What analytical methods are recommended for quantifying 4-Ethoxyphenol in biological samples?

Answer:
this compound can be quantified using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with appropriate calibration standards. For HPLC, reverse-phase columns (C18) and UV detection at 280 nm are commonly employed due to the compound's phenolic structure . For GC analysis, derivatization (e.g., silylation) may enhance volatility. A validated protocol from regulatory guidelines involves dissolving the compound in ethanol (95%) and analyzing via GC with flame ionization detection (FID), ensuring a detection sensitivity where the peak height of this compound is ≥50% of the full scale . Purity validation requires ≤2.0% impurities by area percentage .

Q. Basic: How should this compound be stored to maintain stability in laboratory settings?

Answer:
this compound is stable at -20°C in DMSO at concentrations up to 100 mg/mL (723.8 mM). Avoid repeated freeze-thaw cycles to prevent degradation. For short-term use, store solutions in amber vials under inert gas (e.g., nitrogen) to minimize oxidation, as phenolic compounds are prone to autoxidation .

Q. Basic: What are the solubility properties of this compound in common laboratory solvents?

Answer:
this compound is highly soluble in DMSO (723.8 mM at 25°C) and ethanol but has limited solubility in water. For in vitro assays, prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) to avoid precipitation. Note that concentrations >10 mM in aqueous media may require sonication or heating to ensure homogeneity .

Q. Advanced: How can researchers resolve discrepancies in reported toxicity data for this compound?

Answer:
Conflicting toxicity data may arise from variations in experimental design, such as differences in exposure duration, model systems, or metabolite profiling. For example, while this compound is classified as an endogenous metabolite with low acute toxicity (LD50 >2,000 mg/kg in rodents), its structural analogs (e.g., 4-ethylphenol) show higher aquatic toxicity (EC50 ~10 mg/L in fish) . To address contradictions:

  • Standardize test models (e.g., use OECD guidelines for ecotoxicity assays).
  • Conduct metabolite identification via LC-MS to distinguish parent compound effects from downstream byproducts .
  • Cross-reference with alkylphenol toxicity databases, noting that short-chain alkylphenols often lack sufficient endocrine disruption data .

Q. Advanced: What experimental strategies are effective for studying this compound's role in melanogenesis inhibition?

Answer:
this compound inhibits tyrosinase (TYR), a key enzyme in melanin synthesis. To study this:

  • Use human melanoma cells (e.g., MNT-1) or recombinant TYR enzyme assays.
  • Measure IC50 values via spectrophotometric detection of dopachrome formation at 475 nm, with kojic acid as a positive control .
  • Validate specificity by comparing inhibition kinetics with structurally similar compounds (e.g., 4-methoxyphenol) .
  • Include negative controls (e.g., solvent-only treatments) to rule out nonspecific absorbance interference.

Q. Advanced: How can environmental exposure levels of this compound be monitored in aquatic systems?

Answer:
Solid-phase extraction (SPE) coupled with GC-MS is recommended for trace-level detection in water samples. Key steps:

  • Acidify samples to pH 2–3 to protonate phenolic groups, enhancing SPE recovery on C18 cartridges.
  • Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve GC-MS sensitivity.
  • Quantify against deuterated internal standards (e.g., d4-4-Ethoxyphenol) to correct for matrix effects .
  • Report limits of detection (LOD) ≤0.1 µg/L to align with regulatory thresholds for phenolic pollutants .

Q. Advanced: What are the challenges in synthesizing high-purity this compound for mechanistic studies?

Answer:
Common synthesis impurities include residual hydroquinone or ethoxylated byproducts. To achieve >99.5% purity:

  • Optimize etherification conditions (e.g., ethyl bromide with hydroquinone in alkaline media) to minimize di-substitution.
  • Purify via fractional crystallization (melting point: 55–57°C) or preparative HPLC using a phenyl-hexyl column .
  • Validate purity via 1H-NMR (singlet for ethoxy protons at δ 1.35 ppm) and GC-FID .

Q. Advanced: How does this compound interact with cellular redox systems, and how can this be experimentally characterized?

Answer:
this compound may act as a pro-oxidant by generating semiquinone radicals. To assess redox interactions:

  • Use electron paramagnetic resonance (EPR) to detect radical formation in vitro.
  • Measure glutathione (GSH) depletion and reactive oxygen species (ROS) in treated cell lines (e.g., HepG2).
  • Compare with antioxidants (e.g., N-acetylcysteine) to confirm redox-mediated effects .

Properties

IUPAC Name

4-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVFCSWBKOVHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3044251
Record name 4-Ethoxyphenol
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Molecular Weight

138.16 g/mol
Source PubChem
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Physical Description

Solid, White or colourless crystals, sweet herbaceous odour reminiscent of anise and fennel
Record name 4-Ethoxyphenol
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Record name Hydroquinone monoethyl ether
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

246.00 to 247.00 °C. @ 760.00 mm Hg
Record name 4-Ethoxyphenol
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Solubility

slightly soluble to soluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Hydroquinone monoethyl ether
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CAS No.

622-62-8
Record name 4-Ethoxyphenol
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Record name 4-Ethoxyphenol
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Record name 4-Ethoxyphenol
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Record name Phenol, 4-ethoxy-
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Record name 4-ETHOXYPHENOL
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Record name 4-Ethoxyphenol
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Melting Point

66 - 67 °C
Record name 4-Ethoxyphenol
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Synthesis routes and methods I

Procedure details

Hydroquinone can be added to a solution of sodium hydride (NaH) dissolved in tetrahydrofuran (THF) and combined with ethyl bromide yielding para-ethoxyphenol. The para-ethoxyphenol can be extracted and added to a solution of tosyl chloride (TsCl) dissolved in pyridine and tetrahydrofuran (THF) at room temperature, yielding para-ethoxytosyloxybenzene. The para-ethoxytosyloxybenzene can be extracted and added to a solution of diatomic iodine (I2) and potassium iodide trioxide (KIO3) dissolved in sulfuric acid (H2SO4) and acetic acid (CH3COOH) yielding 4-ethoxy-3-iodo-1-tosyloxybenzene. The 4-ethoxy-3-iodo-1-tosyloxybenzene is extracted and added to a solution of aqueous sodium hydroxide (NaOH) and tert-butanol, removing the tosylate protecting group and yielding 4-ethoxy-3-iodophenol. The 4-ethoxy-3-iodophenol can be extracted and exposed to resin-bound triphenylphosphine (PPh3) in a solution of azopyridine and methanol (CH3OH) in a salt bath at 0° C., yielding 4-ethoxy-3-iodomethoxybenzene. The 4-ethoxy-3-iodomethoxybenzene can be extracted and added to a solution of titanium tetrachloride (TiCl4) and 1,1-dichlorodimethylether (CHCl2OCH3) dissolved in dichloromethane (CH2Cl2) in a salt bath at −10° C., yielding 2-methoxy-4-iodo-5-ethoxybenzaldehyde. The 2-methoxy-4-iodo-5-ethoxybenzaldehyde can be extracted and half of the yield can be added to tri-iso-propylsilylacetylene (TIPS-acetylene) in an amine solvent such as triethylamine, diethylamine, piperidine, or di-iso-propylethylamine. This mixture can be passed over a palladium (Pd) catalyst bed, yielding 2-methoxy-5-ethoxy-4-((tri-iso-propylsilyl)ethynyebenzaldehyde.
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Synthesis routes and methods II

Procedure details

The procedure of Example 18 was followed, except the reaction was carried out for two hours at 60°C using phenyl ethyl ether in place of 4-metyl anisole. Consequently, the conversion of peracetic acid was 65.1%, the conversion of phenyl ethyl ether was 5.97% and there were produced 3.51g of hydroquinone ethyl ether and 1.49g of pyrocatechol monoethyl ether.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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